N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine
Overview
Description
N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine is a chemical compound with the molecular formula C13H18FNO It is known for its unique structure, which includes a cyclopentanamine moiety attached to a fluorinated and methoxylated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine typically involves the reaction of 4-fluoro-3-methoxybenzyl chloride with cyclopentanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines or alkanes
Substitution: Substituted amines or thiols
Scientific Research Applications
N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, making it a potential candidate for the treatment of neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-fluoro-2-methoxyphenyl)methyl]cyclopentanamine
- N-[(4-chloro-3-methoxyphenyl)methyl]cyclopentanamine
- N-[(4-fluoro-3-ethoxyphenyl)methyl]cyclopentanamine
Uniqueness
N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine stands out due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its stability and binding properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-16-13-8-10(6-7-12(13)14)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQBCJAVAGFQOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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